molecular formula C19H18N2O2S B091898 Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]- CAS No. 100-93-6

Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]-

Cat. No.: B091898
CAS No.: 100-93-6
M. Wt: 338.4 g/mol
InChI Key: KEZPMZSDLBJCHH-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]- is a useful research compound. Its molecular formula is C19H18N2O2S and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.5 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41053. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Aranox, also known as “4’-Anilinotoluene-4-sulphonanilide”, “p-(p-Toluenesulfonamido)diphenylamine”, “Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]-”, or “n-(4-anilinophenyl)-4-methylbenzenesulfonamide”, is an orally active triazole antifungal drug . The primary target of Aranox is the fungal cytochrome P-450 sterol C-14 α-demethylase . This enzyme is crucial for the biosynthesis of ergosterol, a major component of the cell membrane of yeast and fungal cells .

Mode of Action

Aranox inhibits the activity of the cytochrome P-450 dependent enzymes, resulting in the impairment of the biosynthesis of ergosterol . This inhibition leads to a cascade of abnormalities in the permeability of the cell membrane, the activity of membrane-bound enzymes, and the coordination of chitin synthesis . These changes result in the inhibition of growth, abnormal cell wall formation, and the accumulation of intracellular lipids and membranous vesicles .

Biochemical Pathways

The inhibition of the enzyme cytochrome P450 14α-demethylase by Aranox disrupts the conversion of lanosterol to ergosterol, which is required in fungal cell wall synthesis . The subsequent loss of normal sterols correlates with the accumulation of 14 α-methyl sterols in fungi, which may be partly responsible for the fungistatic activity of Aranox .

Pharmacokinetics

Aranox has demonstrated a broad spectrum of activity and a favorable pharmacokinetic profile . .

Result of Action

The action of Aranox leads to the inhibition of growth and abnormal cell wall formation in yeast and fungal cells . It also results in the accumulation of intracellular lipids and membranous vesicles . Aranox exhibits in vitro activity against Cryptococcus neoformans and Candida spp . Fungistatic activity has also been demonstrated in normal and immunocompromised animal models for systemic and intracranial fungal infections due to Cryptococcus neoformans and for systemic infections due to Candida albicans .

Properties

IUPAC Name

N-(4-anilinophenyl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-15-7-13-19(14-8-15)24(22,23)21-18-11-9-17(10-12-18)20-16-5-3-2-4-6-16/h2-14,20-21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZPMZSDLBJCHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059222
Record name Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7059222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201053
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

100-93-6
Record name TPPD
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aranox
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aranox
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41053
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7059222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-anilinotoluene-4-sulphonanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.639
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-(P-TOLUENESULFONAMIDO)DIPHENYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8430W82B51
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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